![molecular formula C5H4FN5 B1412746 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 2096986-18-2](/img/structure/B1412746.png)

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Descripción general

Descripción

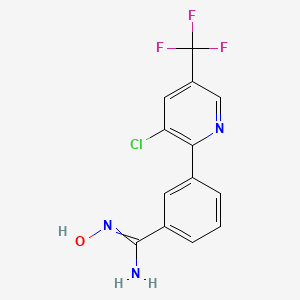

The compound “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-c]pyrimidines . These compounds have been studied for their potential applications in medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

Synthesis Analysis

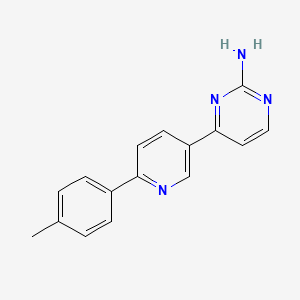

While specific synthesis methods for “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” are not available, similar compounds are often synthesized via aromatic nucleophilic substitution . Another method involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .Molecular Structure Analysis

The molecular structure of “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” would likely be similar to other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds typically contain a triazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” would likely be similar to those of other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds can undergo various reactions, such as aromatic nucleophilic substitution .Aplicaciones Científicas De Investigación

Pharmaceutical Properties

The triazolopyrimidine class, to which 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine belongs, has been noted for its significant pharmaceutical properties. These compounds have been associated with anti-parasitic, antimicrobial, anticancer, and antibiotic activities .

Therapeutic Targets for Metabolic Disorders

Compounds within this class have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 .

Kinase Inhibition and Antiproliferative Activities

Some derivatives of the triazolopyrimidine class have been designed and evaluated for their ability to inhibit c-Met/VEGFR-2 kinase and exhibit antiproliferative activities against various cell lines in vitro. This suggests potential applications in cancer treatment strategies .

Antibacterial Activity

Novel derivatives using triazolopyrimidine as a key scaffold have shown promising antibacterial activity. This indicates that 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine could be explored for its potential use in developing new antibacterial agents .

Synthesis Methodology

The compound’s class has been involved in developing eco-friendly synthesis methodologies under microwave conditions without the need for catalysts or additives. This could imply that 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine may be synthesized using similar green chemistry approaches .

Inhibitory Activity Against Cancer

In related studies, certain triazolopyrimidine derivatives have shown significant inhibitory activity with low IC50 values compared to control drugs like sorafenib. This suggests that 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine might be investigated for its efficacy in cancer treatment .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the inhibition of cell proliferation .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Propiedades

IUPAC Name |

8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRZCMVJHACZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)

![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)

![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)

![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)